molecular formula C12H24BrN B1379763 N-Cyclopentyl-3-methylcyclohexanamine hydrobromide CAS No. 1609403-87-3

N-Cyclopentyl-3-methylcyclohexanamine hydrobromide

Cat. No.: B1379763
CAS No.: 1609403-87-3
M. Wt: 262.23 g/mol
InChI Key: KOAQTVPJCNAXKQ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-methylcyclohexanamine hydrobromide: is a chemical compound with the molecular formula C12H23N·HBr It is known for its unique structure, which includes a cyclopentyl group attached to a methylcyclohexanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide typically involves the following steps:

    Formation of the cyclopentyl group: This can be achieved through the cyclization of a suitable precursor, such as a linear alkyl chain, under acidic or basic conditions.

    Attachment of the methyl group: The methyl group is introduced through alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.

    Formation of the amine group: The amine group is introduced through reductive amination, where a suitable ketone or aldehyde is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the hydrobromide salt: The final step involves the reaction of the free amine with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.

    Purification steps: These include crystallization, filtration, and drying to obtain the pure hydrobromide salt.

    Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-methylcyclohexanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and cyanide ions (CN-) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-3-methylcyclohexanamine hydrobromide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-methylcyclohexanamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Cyclopentyl-3-methylcyclohexanamine hydrobromide can be compared with other similar compounds, such as:

    N-Cyclopentyl-4-methylcyclohexanamine hydrobromide: Similar structure but with the methyl group in a different position.

    N-Cyclopentyl-3-ethylcyclohexanamine hydrobromide: Similar structure but with an ethyl group instead of a methyl group.

    N-Cyclopentyl-3-methylcyclohexanamine hydrochloride: Similar structure but with a different counterion (chloride instead of bromide).

The uniqueness of this compound lies in its specific structure and the presence of the hydrobromide salt, which can influence its solubility, stability, and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-3-methylcyclohexan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.BrH/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11;/h10-13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAQTVPJCNAXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2CCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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